molecular formula C15H16Cl2N2O2 B4923493 1-(3,4-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

1-(3,4-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4923493
M. Wt: 327.2 g/mol
InChI Key: MSABGHPZDQHMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenyl group attached to a pyrrolidine ring, which is further connected to a piperidine moiety. Its distinct structure makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound as the starting material.

    Attachment of the Piperidine Moiety: The piperidine group is attached through a nucleophilic substitution reaction, where the nitrogen atom of the piperidine ring acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution Reagents: Halogenated compounds, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity and potential therapeutic effects.

    Medicine: The compound is explored for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione: shares similarities with other compounds containing dichlorophenyl, pyrrolidine, or piperidine groups.

    1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione: Lacks the piperidine moiety.

    3-(Piperidin-1-yl)pyrrolidine-2,5-dione: Lacks the dichlorophenyl group.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2/c16-11-5-4-10(8-12(11)17)19-14(20)9-13(15(19)21)18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSABGHPZDQHMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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